5-Diazouracil monohydrate
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Overview
Description
5-Diazouracil monohydrate is a derivative of uracil, a pyrimidine nucleobase. It is known for its significant biological activity, particularly in the field of cancer research. The compound has a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol . It is sensitive to light, temperature, and air, and is best stored in evacuated, refrigerated ampules .
Preparation Methods
5-Diazouracil monohydrate can be synthesized through the diazotization of 5-aminouracil . The reaction involves the conversion of 5-aminouracil to 5-diazouracil using nitrous acid under acidic conditions . The compound can also be prepared by reacting 5-bromouridine with ammonia or by reducing 5-nitrouridine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Diazouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 5-diazouracil to its corresponding amine or other reduced forms.
Azo Coupling: 5-Diazouracil can undergo azo coupling reactions with active aromatic compounds and CH-acids, forming azo compounds.
Common reagents used in these reactions include nitrous acid for diazotization, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted uracil derivatives and azo compounds .
Scientific Research Applications
5-Diazouracil monohydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-diazouracil monohydrate involves its interaction with cellular enzymes and nucleic acids. The compound inhibits the catabolism of pyrimidines, particularly uracil and 5-fluorouracil, by interfering with the enzymatic pathways involved in their breakdown . This inhibition leads to an accumulation of these pyrimidines in the cells, disrupting DNA and RNA synthesis and ultimately inhibiting cell proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial DNA replication and repair mechanisms .
Comparison with Similar Compounds
5-Diazouracil monohydrate can be compared with other uracil derivatives, such as 5-aminouracil and 5-bromouracil . While all these compounds share a common uracil backbone, this compound is unique due to its diazo group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
5-Aminouracil: Known for its use as a cell cycle inhibitor and its role in DNA oligonucleotide chemistry.
5-Bromouracil: Used in nucleic acid biosynthesis and as a mutagen in genetic studies.
6-Hydroxy-5-diazo-6H-uracil: Participates in azo coupling reactions and has unique reactivity due to its hydroxy and diazo groups.
Properties
CAS No. |
7678-00-4 |
---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-diazonio-6-oxo-1H-pyrimidin-2-olate;hydrate |
InChI |
InChI=1S/C4H2N4O2.H2O/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H2 |
InChI Key |
JNEOXNPOFNWQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)[O-])[N+]#N.O |
Origin of Product |
United States |
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